molecular formula C32H59NO B15178997 Ethylhexadecyldimethylammonium 2-cyclohexylphenolate CAS No. 85940-52-9

Ethylhexadecyldimethylammonium 2-cyclohexylphenolate

Cat. No.: B15178997
CAS No.: 85940-52-9
M. Wt: 473.8 g/mol
InChI Key: CKVOORWQQRNRIX-UHFFFAOYSA-M
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Description

Ethylhexadecyldimethylammonium 2-cyclohexylphenolate is a chemical compound with the molecular formula C32H59NO. It is known for its unique structure and potential applications in various scientific fields. This compound is part of the quaternary ammonium salts family, which are widely used for their antimicrobial properties and surfactant capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethylhexadecyldimethylammonium 2-cyclohexylphenolate typically involves the reaction of ethylhexadecylamine with 2-cyclohexylphenol under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that involves continuous monitoring and control of reaction parameters to ensure product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethylhexadecyldimethylammonium 2-cyclohexylphenolate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethylhexadecyldimethylammonium 2-cyclohexylphenolate has several scientific research applications:

  • Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

  • Biology: The compound exhibits antimicrobial properties, making it useful in studying microbial growth inhibition and developing new antimicrobial agents.

  • Medicine: Its potential as an antiseptic and disinfectant is being explored for medical applications, including wound care and sterilization.

  • Industry: It is used as a surfactant in various industrial processes, such as cleaning agents and emulsifiers.

Mechanism of Action

Ethylhexadecyldimethylammonium 2-cyclohexylphenolate is compared with other similar compounds, such as benzalkonium chloride and cetylpyridinium chloride. While these compounds share similar antimicrobial properties, this compound stands out due to its unique chemical structure and enhanced efficacy in certain applications.

Comparison with Similar Compounds

  • Benzalkonium chloride

  • Cetylpyridinium chloride

  • Dodecyltrimethylammonium bromide

  • Hexadecyltrimethylammonium bromide

Properties

CAS No.

85940-52-9

Molecular Formula

C32H59NO

Molecular Weight

473.8 g/mol

IUPAC Name

2-cyclohexylphenolate;ethyl-hexadecyl-dimethylazanium

InChI

InChI=1S/C20H44N.C12H16O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h5-20H2,1-4H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1

InChI Key

CKVOORWQQRNRIX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1CCC(CC1)C2=CC=CC=C2[O-]

Origin of Product

United States

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